2-(4-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . This compound is characterized by its unique structure, which includes two pyrazole rings connected by an ethan-1-ol linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-5-aminomethylpyrazole with 4-chloromethyl-1H-pyrazole in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole rings can undergo reduction to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of pyrazole-1-carbaldehyde derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
2-(4-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antileishmanial and antimalarial activities.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of the Leishmania parasite . The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity and leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of various pyrazole derivatives.
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: A structurally similar compound with different functional groups.
Imidazole derivatives: Compounds with similar pharmacological activities but different core structures.
Uniqueness
2-(4-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its dual pyrazole rings and ethan-1-ol linker, which confer specific chemical and biological properties. Its ability to inhibit DHFR and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H17N5O |
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Molecular Weight |
235.29 g/mol |
IUPAC Name |
2-[4-[(2,5-dimethylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H17N5O/c1-9-5-11(15(2)14-9)7-12-10-6-13-16(8-10)3-4-17/h5-6,8,12,17H,3-4,7H2,1-2H3 |
InChI Key |
MLFPXFMEDIMSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2)CCO)C |
Origin of Product |
United States |
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